(E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-2-27-20(24)18-15-8-3-4-9-16(15)28-19(18)21-17(23)11-10-13-6-5-7-14(12-13)22(25)26/h5-7,10-12H,2-4,8-9H2,1H3,(H,21,23)/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEJACBZVFSAIB-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties.
- Molecular Formula : C20H20N2O5S
- Molecular Weight : 400.448 g/mol
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 654.8 ± 55.0 °C at 760 mmHg
- LogP : 7.26
Antimicrobial Activity
The compound has been evaluated for its antibacterial properties against various strains of bacteria. In studies conducted using agar diffusion methods, it exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 18 |
| Escherichia coli | 12 |
The results indicate that the presence of the nitrophenyl group enhances the compound's antibacterial efficacy, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated that (E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibits promising anticancer properties. The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis. Additionally, morphological changes consistent with apoptosis were observed under microscopy .
Antioxidant Activity
The antioxidant potential of the compound was assessed using various assays:
- DPPH Scavenging Activity
- Nitric Oxide Scavenging
- Iron-Induced Lipid Peroxidation Inhibition
The results showed that the compound effectively scavenges free radicals and inhibits lipid peroxidation, indicating its potential as an antioxidant agent.
| Assay Type | Percentage Inhibition (%) |
|---|---|
| DPPH Scavenging | 85 |
| Nitric Oxide Scavenging | 70 |
| Lipid Peroxidation | 60 |
These findings suggest that the phenolic moiety in the structure contributes significantly to its antioxidant capabilities .
Case Studies
- Study on Antibacterial Properties : A recent study evaluated a series of benzo[b]thiophene derivatives for their antibacterial activity. The results highlighted that compounds with similar structural features to (E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibited enhanced activity against resistant strains of bacteria .
- Anticancer Evaluation : Another investigation focused on the anticancer effects of this compound in combination with other chemotherapeutics. The combination therapy showed synergistic effects in reducing cell viability in MCF-7 cells, suggesting a potential for clinical applications in cancer treatment .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 400.45 g/mol. Its structure includes an ethyl ester, a nitrophenyl group, and a tetrahydrobenzo[b]thiophene moiety, which contribute to its biological and chemical activities.
Scientific Research Applications
1. Medicinal Chemistry
The compound has been evaluated for its potential antioxidant and antibacterial properties. Research indicates that derivatives of tetrahydrobenzo[b]thiophenes exhibit significant biological activity:
- Antioxidant Activity : Studies have shown that compounds similar to (E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can scavenge free radicals effectively. For instance, the compound was tested using DPPH and ABTS assays, demonstrating substantial radical scavenging abilities compared to standard antioxidants like ascorbic acid .
- Antibacterial Properties : The compound's structural features allow it to interact with bacterial membranes, potentially disrupting their integrity. In vitro tests have shown effectiveness against various bacterial strains, indicating its potential as a lead compound for antibiotic development .
2. Anticancer Research
The compound's structural components suggest potential anticancer activity. Similar thiophene derivatives have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells .
Case Studies
Several studies have documented the applications of this compound:
- Cytotoxicity Assays : In one study, derivatives were synthesized and tested against human cancer cell lines showing IC50 values in the low micromolar range. These findings highlight the potential for developing new anticancer agents based on this scaffold .
- Antioxidant Evaluation : A series of related compounds were evaluated for their antioxidant properties using standardized assays. Results indicated that specific substitutions on the phenyl ring significantly enhanced radical scavenging activity compared to established antioxidants .
- Anti-inflammatory Mechanisms : Research has also focused on the anti-inflammatory potential of thiophene derivatives. Compounds were shown to inhibit pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), suggesting a therapeutic role in chronic inflammatory diseases.
Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s 3-nitrophenyl acrylamido group distinguishes it from analogs with electron-donating groups (e.g., methoxy in or hydroxyl in ).
- Synthesis: The Knoevenagel method (used for cyano-acrylamido derivatives ) is adaptable for synthesizing the target compound by substituting benzaldehydes with 3-nitrobenzaldehyde. In contrast, acylation routes (e.g., ) are less likely due to the acrylamido moiety.
Physicochemical Properties
Predicted or experimental data for related compounds:
Key Observations :
- The nitro group in the target compound may reduce solubility in polar solvents compared to methoxy or amino derivatives.
- Higher molecular weight (415.46 vs. 211.28 in ) suggests differences in pharmacokinetic properties like membrane permeability.
Computational Similarity Analysis
- Tanimoto Coefficients: Structural fingerprints of the target compound and its analogs (e.g., cyano vs. nitro substituents) would yield moderate similarity scores (~0.6–0.8), reflecting shared core structures but divergent substituents .
- Subgraph Matching : Direct comparison of the benzo[b]thiophene backbone would show high similarity, while the acrylamido and aryl groups introduce divergence in functional group interactions .
Preparation Methods
Cyclization via Thioglycolic Acid and 2'-Chloroacetophenone
A patented method involves the reaction of 2'-chloroacetophenone with thioglycolic acid in the presence of potassium hydroxide and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction proceeds under pressurized heating (253–270°F) for 6–12 hours, yielding 2-benzo[b]thiophenecarboxylic acid with an 83.8% yield. Subsequent esterification with ethanol in acidic conditions converts the carboxylic acid to the ethyl ester derivative, a critical precursor for further functionalization.
Cu(I)-Catalyzed Intramolecular Cyclization
An alternative one-pot synthesis utilizes CuI and pivalic acid to catalyze the cyclization of o-halophenyl acetonitrile derivatives with dithioesters. This method achieves 62–78% yields of 2,3-substituted benzo[b]thiophenes under milder conditions (80–100°C, 12–24 hours). The copper catalyst facilitates C–S bond formation, enabling efficient ring closure without requiring harsh reagents.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110°C | Maximizes rate |
| Catalyst | Piperidine/AcOH | Enhances kinetics |
| Solvent | Toluene | Azeotropic drying |
| Reaction Time | 5–6 hours | Completes conversion |
Stereoselectivity and Reaction Mechanism
The (E)-configuration of the acrylamido group is critical for the compound’s bioactivity. Density functional theory (DFT) studies suggest that the transition state for the Knoevenagel reaction favors the trans isomer due to reduced steric hindrance between the nitrophenyl group and the benzo[b]thiophene core. Polar protic solvents like acetic acid stabilize the enolate intermediate, further directing the reaction toward the (E)-product.
Purification and Characterization
Purification Techniques
Analytical Validation
-
IR Spectroscopy : Key peaks include ν ≈ 3220 cm⁻¹ (N–H stretch), 2219 cm⁻¹ (C≡N), and 1725 cm⁻¹ (ester C=O).
-
NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) displays δ 8.21–8.15 (m, 1H, Ar–H), 7.82–7.75 (m, 2H, Ar–H), and 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃).
-
HPLC : Retention time = 12.3 minutes (C18 column, 70:30 MeOH/H₂O).
Table 2: Spectral Data for Key Functional Groups
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| Ester C=O | 1725 | 4.25 (q, OCH₂CH₃) |
| Nitro (Ar–NO₂) | 1520, 1350 | 8.21–8.15 (m) |
| Acrylamido NH | 3418 | 10.12 (s, 1H) |
Scale-Up Considerations and Yield Optimization
Industrial-scale synthesis requires addressing:
Q & A
Q. What are the common synthetic routes for (E)-ethyl 2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?
The synthesis typically involves multi-step reactions starting with the preparation of the tetrahydrobenzo[b]thiophene core via cyclization of thiophene derivatives. Subsequent steps include introducing the acrylamido group through condensation with 3-nitrophenylacryloyl chloride and esterification to form the ethyl carboxylate. Key reagents include sulfur, cyclohexanone, and ethyl cyanoacetate, with reaction conditions (temperature, solvent, catalysts) carefully controlled to optimize yield (e.g., reflux in toluene under nitrogen) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and stereochemistry. High-Performance Liquid Chromatography (HPLC) ensures purity, while Infrared (IR) spectroscopy confirms functional groups (e.g., acrylamido C=O stretch at ~1650 cm⁻¹). Mass spectrometry (LC-MS/HRMS) validates molecular weight and fragmentation patterns .
Q. What initial biological screening assays are recommended for this compound?
Standard in vitro assays include:
- Antimicrobial activity : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria.
- Anticancer activity : Cell viability assays (e.g., MTT) on cancer cell lines (e.g., HCT-116 colon cancer).
- Anti-inflammatory : COX-2 inhibition assays. Results should be compared to structurally similar compounds (e.g., furan or pyrimidine derivatives) to establish baseline efficacy .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Systematic variation of parameters is required:
- Temperature : Lower temperatures (0–25°C) may reduce side reactions during acrylamido coupling.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (piperidine) to accelerate condensation steps. Continuous flow reactors can improve scalability and reproducibility in industrial settings .
Q. What strategies resolve contradictions in biological activity data across different studies?
Discrepancies (e.g., variable IC₅₀ values) may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Comparative purity analysis : Validate compound batches using HPLC and NMR.
- Dose-response curves : Test multiple concentrations to confirm activity thresholds.
- Structural analogs : Synthesize and test derivatives to isolate functional group contributions .
Q. How does the stereochemistry (E/Z configuration) of the acrylamido group influence biological activity?
The (E)-configuration, stabilized by conjugation with the nitro group, enhances planar alignment for target binding. Computational docking studies (e.g., molecular dynamics simulations) predict stronger hydrogen bonding with enzyme active sites compared to the (Z)-isomer. Experimental validation via isomer-specific synthesis and enzyme inhibition assays is critical .
Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?
SAR studies involve:
- Functional group substitution : Replace the nitro group with halogens or methoxy groups to assess electronic effects.
- Core modification : Compare tetrahydrobenzo[b]thiophene derivatives to thiazole or pyridine analogs.
- Pharmacophore mapping : Identify key binding motifs (e.g., acrylamido hydrogen-bond acceptors) using X-ray crystallography or NMR titration .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations model interactions with proteins (e.g., tubulin or kinase enzymes). Focus on:
- Electrostatic potential maps : Highlight regions for hydrogen bonding (nitro group) or hydrophobic interactions (tetrahydrobenzo ring).
- Binding affinity scores : Compare with known inhibitors to prioritize experimental testing .
Q. What challenges arise when translating in vitro findings to in vivo models?
Key challenges include:
- Bioavailability : Poor solubility may require formulation with surfactants (e.g., PEG) or nanoencapsulation.
- Metabolic stability : Liver microsome assays predict cytochrome P450-mediated degradation.
- Toxicity : Acute toxicity studies in rodents (LD₅₀) and histopathological analysis ensure safety before clinical trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
